molecular formula C18H19N3O3 B8302807 (2-Amino-3-nitro-5-pyridin-3-yl-phenyl)-cyclohexyl-methanone

(2-Amino-3-nitro-5-pyridin-3-yl-phenyl)-cyclohexyl-methanone

Cat. No. B8302807
M. Wt: 325.4 g/mol
InChI Key: FBNQKIJRPBYDTA-UHFFFAOYSA-N
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Description

(2-Amino-3-nitro-5-pyridin-3-yl-phenyl)-cyclohexyl-methanone is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-3-nitro-5-pyridin-3-yl-phenyl)-cyclohexyl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-3-nitro-5-pyridin-3-yl-phenyl)-cyclohexyl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

(2-amino-3-nitro-5-pyridin-3-ylphenyl)-cyclohexylmethanone

InChI

InChI=1S/C18H19N3O3/c19-17-15(18(22)12-5-2-1-3-6-12)9-14(10-16(17)21(23)24)13-7-4-8-20-11-13/h4,7-12H,1-3,5-6,19H2

InChI Key

FBNQKIJRPBYDTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C(=CC(=C2)C3=CN=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-amino-5-bromo-3-nitro-phenyl)-cyclohexyl-methanone (600 mg, 1.83 mmol) in DME (25 mL) was added, successively, pyridine-3-boronic acid 1,3-propanediol cyclic ester (388 mg, 2.38 mmol), (tetrakistriphenylphosphine) palladium(0) (212 mg, 0.18 mmol), and 1N NaHCO3 (3.7 mL, 3.7 mmol). The resulting mixture was stared at 90° C. for 90 minutes then cooled to room temperature. The reaction mixture was diluted with EtOAc (100 mL), washed with water (50 mL), brine (50 mL), dried (MgSO4), filtered and the filtrate concentrated in vacuo. The resulting residue was purified by flash chromatography (SiO2, hexanes to 3:1 hexanes:EtOAc) to afford 527 mg (89%) of the title compound as a pale orange solid: 1H NMR (CDCl3, 500 MHz) δ 8.92 (d, 1H), 8.69 (d, 1H), 8.66 (d, 1H), 8.31 (d, 1H), 8.20 (d, 1H), 7.71 (dd, 1H), 3.36 (m, 1H), 1.88 (m, 3H), 1.77 (m, 1H), 1.40-1.61 (m, 3H), 1.24-1.32 (m, 2H), 0.89 (m, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
388 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(tetrakistriphenylphosphine) palladium(0)
Quantity
212 mg
Type
reactant
Reaction Step Three
Quantity
3.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
89%

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